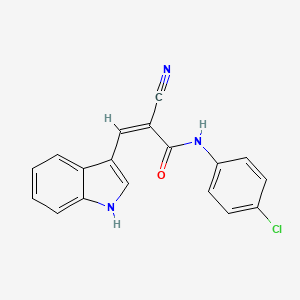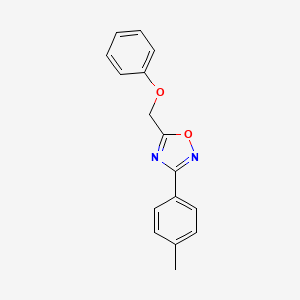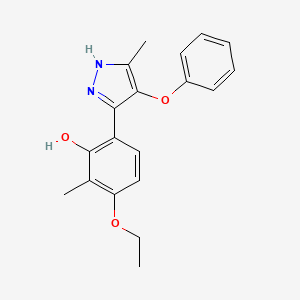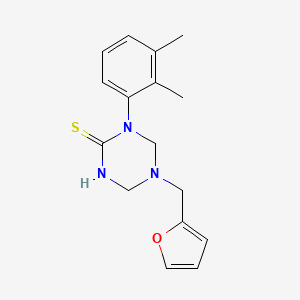
N-(4-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide often involves condensation reactions under specific conditions. For example, the synthesis of related 2-cyanoacrylates containing a chlorothiazolyl group displayed significant herbicidal activities, indicating the potential of similar synthesis pathways for this compound (Wang et al., 2004). Another related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized with high yield through condensation, showcasing the versatility of synthesis methods for such acrylamides (Kariuki et al., 2022).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. For instance, the molecular structure of similar acrylamides has been determined using techniques like NMR spectroscopy and X-ray crystallography, providing insights into the spatial arrangement and electronic properties of these molecules (Barım & Akman, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and similar compounds are influenced by their functional groups. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides exhibit unique colorimetric sensing of fluoride anions due to specific chemical interactions, highlighting the reactive nature of these compounds (Younes et al., 2020).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting points, and crystallinity, play a significant role in their application. Studies on similar compounds have employed techniques like DSC and TGA to analyze these properties, offering valuable data for the development and application of new materials (Tale & Jagtap, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for the application of this compound in various fields. Research on related compounds has explored their antioxidative properties, demonstrating the potential of these acrylamides in pharmaceutical and material sciences (Sallam et al., 2020).
properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-5-7-15(8-6-14)22-18(23)12(10-20)9-13-11-21-17-4-2-1-3-16(13)17/h1-9,11,21H,(H,22,23)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRWEWDPHTETP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5625266.png)

![7-methoxy-3-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5625276.png)
![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625280.png)
![N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide](/img/structure/B5625290.png)
![(3aR*,6aR*)-2-acetyl-5-(9H-fluoren-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625308.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)
![1-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)acetyl]piperazine](/img/structure/B5625320.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625331.png)


![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile](/img/structure/B5625358.png)

![N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5625365.png)